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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-ethylpyridine

Cat. No.: B13248952

Get Quote

Part 1: Executive Summary & Chemical Profile
2-(Bromomethyl)-5-ethylpyridine is a critical heterocyclic intermediate used primarily in the

synthesis of pharmaceuticals and agrochemicals. It functions as a "picolyl" electrophile,

allowing the attachment of the 5-ethylpyridine moiety to nucleophiles (amines, thiols,

carbanions).

From an analytical perspective, this compound presents specific challenges:

Stability: The free base is thermally unstable and a potent lachrymator. It is prone to self-

alkylation (polymerization) if not stored cold or as a hydrobromide salt.

Impurity Profiling: Synthesis via radical bromination of 2-methyl-5-ethylpyridine (MEP) often

yields unreacted starting material and over-brominated side products (dibromomethyl

derivatives). Distinguishing these requires precise integration of NMR signals.
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Property Detail

IUPAC Name 2-(Bromomethyl)-5-ethylpyridine

Molecular Formula C₈H₁₀BrN

Molecular Weight 200.08 g/mol (⁷⁹Br); 202.08 g/mol (⁸¹Br)

Appearance
Yellowish oil (free base) or off-white solid (HBr

salt)

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate;

limited stability in alcohols (solvolysis).

Part 2: Synthesis Context & Impurity Logic
To interpret the spectra accurately, one must understand the sample's origin. The standard

synthesis involves the Wohl-Ziegler bromination of 2-methyl-5-ethylpyridine (MEP) using N-

Bromosuccinimide (NBS).

Analytical Implication:

Starting Material (MEP): Contains a methyl group at C2.

Product: Contains a bromomethyl group at C2.[1][2]

By-product: Succinimide (if not fully washed) and 2-(dibromomethyl)-5-ethylpyridine.

Diagram 1: Synthesis & Impurity Pathways

Precursor: 2-Methyl-5-ethylpyridine
(C2-CH3)

Reagent: NBS/AIBN

Target: 2-(Bromomethyl)-5-ethylpyridine
(C2-CH2Br)

 Monobromination

Impurity: Succinimide
(Peak ~2.6-2.7 ppm)

 Side Product

Impurity: 2-(Dibromomethyl)...
(C2-CHBr2)

 Over-reaction

Click to download full resolution via product page
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Caption: Synthesis logic showing the origin of critical spectral impurities. Monitoring the

transition from Methyl (MEP) to Bromomethyl (Target) is the primary QC objective.

Part 3: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Reference: TMS at 0.00 ppm.

¹H NMR (400 MHz, CDCl₃)
The proton spectrum is the definitive tool for purity assessment. The diagnostic shift is the

movement of the C2-substituent from ~2.5 ppm (methyl) to ~4.5 ppm (bromomethyl).
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Assignment
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Structural
Interpretati
on

H-6 8.35 - 8.45 Doublet (d) 1H J ≈ 2.0

Ortho to

Nitrogen;

most

deshielded

due to

electronegati

vity of N.

H-4 7.50 - 7.60 dd 1H J ≈ 8.0, 2.0

Meta to

CH₂Br; Para

to Ethyl.

H-3 7.30 - 7.40 Doublet (d) 1H J ≈ 8.0

Ortho to

CH₂Br;

shielded

relative to H6.

-CH₂Br 4.50 - 4.60 Singlet (s) 2H -

Diagnostic

Peak.

Deshielded

by Br and

aromatic ring.

-CH₂- (Ethyl) 2.65 - 2.70 Quartet (q) 2H J ≈ 7.6

Benzylic

methylene of

the ethyl

group.

-CH₃ (Ethyl) 1.25 - 1.30 Triplet (t) 3H J ≈ 7.6

Terminal

methyl of the

ethyl group.

Self-Validating Protocol:

Integration Check: Set the Ethyl -CH₃ triplet (1.25 ppm) to exactly 3.00.
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Purity Calculation: The -CH₂Br singlet at ~4.55 ppm must integrate to 2.00 ± 0.1.

If < 1.9: Possible hydrolysis to alcohol (-CH₂OH shifts to ~4.7 or varies) or presence of

starting material.

If > 2.1: Check for overlapping impurities.

Impurity Flag: Look for a singlet at 2.55 ppm. This is unreacted 2-methyl-5-ethylpyridine.

¹³C NMR (100 MHz, CDCl₃)
Carbon Type Shift (δ, ppm) Assignment

Aromatic C-2 ~155.0
Ipso to Bromomethyl

(Quaternary)

Aromatic C-6 ~149.0 Ortho to Nitrogen (CH)

Aromatic C-5 ~138.5 Ipso to Ethyl (Quaternary)

Aromatic C-4 ~136.0 Para to Ethyl (CH)

Aromatic C-3 ~123.0 Beta to Nitrogen (CH)

-CH₂Br 33.5 - 34.5

Bromomethyl carbon

(Distinctive high field relative to

O-CH2)

Ethyl -CH₂- 25.8 Methylene

Ethyl -CH₃ 15.2 Methyl

Mass Spectrometry (MS)
Method: Electron Impact (EI, 70 eV) or ESI+ (Electrospray). Molecular Ion: M⁺ = 200 (⁷⁹Br) and

202 (⁸¹Br).

The mass spectrum is characterized by the "Twin Peak" signature of bromine.
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m/z Value
Relative
Abundance

Fragment Identity Mechanistic Origin

199 / 201 ~20% (1:1 Ratio) [M]⁺•

Molecular Ion (Radical

Cation). The 1:1 ratio

confirms one Br atom.

120 100% (Base Peak) [M - Br]⁺

Azatropylium Ion.

Loss of Br atom.[3]

The pyridine ring

expands or stabilizes

the cation.

106 ~15-20% [M - CH₂Br]⁺
Loss of the entire

bromomethyl group.

92 ~10% [Pyridine-CH₂]⁺
Further fragmentation

of the alkyl chain.

Diagram 2: Fragmentation Pathway

Key Insight

Molecular Ion [M]+.
m/z 199 / 201

(1:1 Ratio)

Base Peak [M-Br]+
m/z 120

(Azatropylium / Ethylpyridinium)

 - Br• (Loss of Bromine)

Fragment [M - CH2Br]+
m/z 106

 - •CH2Br

The disappearance of the 1:1 isotopic pattern
in the transition from m/z 200 to 120

confirms the loss of Bromine.

Click to download full resolution via product page

Caption: MS fragmentation logic. The loss of Br (m/z 79/81) leads to the stable base peak at

m/z 120, a critical identifier for this scaffold.

Infrared Spectroscopy (IR)
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Method: ATR (Attenuated Total Reflectance) on neat oil or KBr pellet for salt.

Wavenumber (cm⁻¹) Vibration Mode Description

3050 - 3010 C-H Stretch (Ar)
Weak aromatic proton

stretches.

2970 - 2870 C-H Stretch (Alk) Ethyl group aliphatic stretches.

1590, 1570, 1480 C=C / C=N Stretch
Characteristic Pyridine ring

"breathing" modes.

1450 -CH₂- Bend Methylene deformation.

600 - 700 C-Br Stretch

Fingerprint. Strong, broad

band characteristic of alkyl

halides.

Part 4: Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Prevent degradation during analysis.

Solvent: Use high-quality CDCl₃ neutralized with silver foil or basic alumina if the sample is

the free base (acidic CDCl₃ can protonate the pyridine nitrogen, shifting peaks downfield).

Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.

Time Window: Run the spectrum immediately. Bromomethyl pyridines can quaternize (self-

react) in solution to form insoluble pyridinium salts over 24 hours.

Protocol B: Rapid QC Check (TLC)
Objective: Quick purity assessment before spectral analysis.

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: 20% Ethyl Acetate in Hexanes.
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Visualization: UV (254 nm).

Rf Values (Approx):

Starting Material (MEP): Rf ~ 0.3

Product: Rf ~ 0.4 (Slightly less polar than MEP due to Br).

Note: The spot may streak due to the basic nitrogen interacting with silica. Add 1%

Triethylamine to the mobile phase to sharpen spots.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. cdnsciencepub.com [cdnsciencepub.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13248952/docs?utm_src=pdf-body#technical-guide-spectral-profiling-of-2-bromomethyl-5-ethylpyridine
https://pubs.rsc.org/en/content/articlelanding/2017/re/c7re00100b
https://pdf.benchchem.com/189/Validating_the_Structure_of_Synthesized_2_Amino_5_bromo_4_methylpyridine_A_Comparative_Guide_Using_2D_NMR_and_Other_Analytical_Techniques.pdf
https://pdf.benchchem.com/68/Decoding_the_1H_NMR_Signal_of_Bromomethyl_Protons_at_4_48_ppm_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b13248952?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/189/Validating_the_Structure_of_Synthesized_2_Amino_5_bromo_4_methylpyridine_A_Comparative_Guide_Using_2D_NMR_and_Other_Analytical_Techniques.pdf
https://pdf.benchchem.com/68/Decoding_the_1H_NMR_Signal_of_Bromomethyl_Protons_at_4_48_ppm_A_Comparative_Guide.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v64-103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13248952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry &
Engineering (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 2-
(Bromomethyl)-5-ethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13248952/docs#technical-guide-spectral-profiling-of-
2-bromomethyl-5-ethylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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